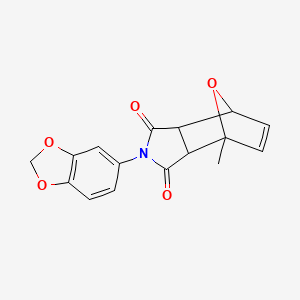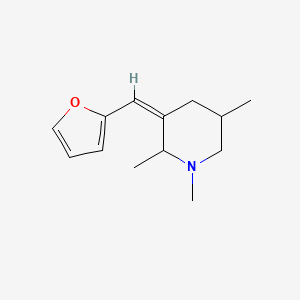![molecular formula C21H18ClNO B11104753 4-chloro-2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B11104753.png)
4-chloro-2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenol group, an imine linkage, and an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL typically involves multiple steps. One common method includes the following steps:
Formation of the imine linkage: This step involves the reaction of 1,2-dihydro-5-acenaphthylene with an appropriate aldehyde under acidic or basic conditions to form the imine.
Chlorination of the phenol: The phenol group is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling reaction: The chlorinated phenol is then coupled with the imine intermediate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated phenol group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding quinones or carboxylic acids.
Reduction: Reduced imine or amine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
4-CHLORO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL involves its interaction with specific molecular targets. The imine linkage and phenol group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL
- 4-BROMO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL
- 4-IODO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL
Uniqueness
The uniqueness of 4-CHLORO-2-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLIMINO)METHYL]-3,5-DIMETHYLPHENOL lies in its specific substitution pattern and the presence of the chlorinated phenol group. This structural feature imparts distinct chemical reactivity and biological activity compared to its brominated or iodinated analogs.
Properties
Molecular Formula |
C21H18ClNO |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-chloro-2-(1,2-dihydroacenaphthylen-5-yliminomethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C21H18ClNO/c1-12-10-19(24)17(13(2)21(12)22)11-23-18-9-8-15-7-6-14-4-3-5-16(18)20(14)15/h3-5,8-11,24H,6-7H2,1-2H3 |
InChI Key |
GAJDQKOEENCZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C3CCC4=C3C2=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxyethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11104673.png)

![N-[2-(4-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11104683.png)
![2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11104686.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11104692.png)
![4,4'-methanediylbis[2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol]](/img/structure/B11104703.png)
![N-{(1Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104712.png)
![N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11104713.png)
![6-Methyl-1-(5-methylfurfurylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11104716.png)
![1-[3-(ethylsulfanyl)-6-(thiophen-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11104720.png)
![N-[(4-methylphenyl)sulfonyl]glycylglycinamide](/img/structure/B11104724.png)


![(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11104754.png)
